Product packaging for Methyl 2,2-dimethyl-5-hexenoate(Cat. No.:CAS No. 252206-21-6)

Methyl 2,2-dimethyl-5-hexenoate

Cat. No.: B2646304
CAS No.: 252206-21-6
M. Wt: 156.225
InChI Key: VVHVPYPQVAXHFP-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-5-hexenoate is a useful research compound. Its molecular formula is C9H16O2 and its molecular weight is 156.225. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B2646304 Methyl 2,2-dimethyl-5-hexenoate CAS No. 252206-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,2-dimethylhex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-6-7-9(2,3)8(10)11-4/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHVPYPQVAXHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Unsaturated Esters in Chemical Synthesis

Unsaturated esters, particularly α,β-unsaturated esters, are fundamental building blocks in organic synthesis. beilstein-journals.org They serve as versatile precursors for a wide array of chemical transformations, making them crucial in the production of biologically active molecules and materials. rsc.orgnih.gov The synthesis of these esters can be achieved through various methods, including Wittig reactions and palladium-catalyzed dehydrogenation. beilstein-journals.orgorganic-chemistry.org Their reactivity is characterized by susceptibility to nucleophilic attack at the β-carbon and participation in cycloaddition reactions, among others.

Unsaturated esters are key structural motifs in many biologically active compounds. rsc.orgnih.gov The stereoselective synthesis of (E) and (Z)-isomers is of high importance as the biological activity can differ significantly between isomers. nih.gov Various catalytic methods have been developed to control the stereoselectivity of the double bond formation. rsc.orgorganic-chemistry.org

Structural Characteristics and Unique Reactivity Features of Methyl 2,2 Dimethyl 5 Hexenoate

Methyl 2,2-dimethyl-5-hexenoate, with the chemical formula C9H16O2, possesses distinct structural features that dictate its reactivity. cymitquimica.com The presence of two methyl groups at the α-position (the carbon adjacent to the ester carbonyl group) sterically hinders the carbonyl group. This α,α-disubstitution influences the reactivity of the ester, for instance by affecting the ease of enolate formation.

The terminal double bond between C5 and C6 is a key reactive site for various addition reactions. The compound's structure makes it a useful building block in the synthesis of more complex molecules. cymitquimica.com

Below is a table summarizing some of the key properties of this compound:

PropertyValue
CAS Number 252206-21-6
Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Purity Min. 95%
Data sourced from CymitQuimica cymitquimica.comcymitquimica.com

Historical Development and Evolution of Research on Methyl Hexenoate Derivatives

Research on hexenoate derivatives has a long history, driven by their presence in natural products and their utility in synthesis. Methyl hexanoate (B1226103), a related saturated ester, is found in various foods and is produced industrially as a flavoring agent. wikipedia.org The study of unsaturated methyl hexenoate derivatives has evolved with the development of new synthetic methods and catalytic systems.

Early research often focused on simple esterification and hydrogenation reactions. tue.nl More recent studies have explored more complex transformations, including stereoselective synthesis and applications in the synthesis of complex natural products and pharmaceuticals. For example, research into the synthesis of methyl trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, a key intermediate for synthetic pyrethroids, involves a related hexenoate derivative. tandfonline.com The development of catalysts for the chemoselective hydrogenation of unsaturated esters has also been a significant area of research. tue.nl

Scope and Significance of Academic Research on Methyl 2,2 Dimethyl 5 Hexenoate

Chemo- and Regioselective Synthesis Strategies

These strategies are crucial for selectively reacting one functional group in the presence of others and for controlling the position of newly introduced atoms or groups.

Esterification Pathways and Optimization

The final step in the synthesis of this compound is typically an esterification reaction. This involves reacting 2,2-dimethyl-5-hexenoic acid with methanol (B129727). To achieve high yields, various catalytic methods can be employed.

One common method is the Fischer esterification , which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com The reaction is an equilibrium process, and to drive it towards the product side, water, a byproduct, is continuously removed. google.com

Alternative and often milder methods utilize activating agents. For instance, the use of dried Dowex H+/NaI has been shown to be an efficient approach for esterification. acs.org This method can offer high selectivity, for example, in the esterification of aliphatic alcohols over phenols. acs.org

Optimization of esterification reactions often involves screening different catalysts, reaction temperatures, and times to maximize the yield and purity of the desired ester. The choice of solvent can also play a significant role.

Table 1: Comparison of Esterification Methods

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Fischer EsterificationStrong acid (e.g., H₂SO₄)Heat, removal of waterInexpensive reagentsHarsh conditions, potential for side reactions
Dowex H+/NaIIon-exchange resin, NaIRoom temperature or mild heatMild conditions, high selectivityMay require longer reaction times
Dicyclohexylcarbodiimide (DCC) couplingDCC, DMAPRoom temperatureHigh yields, mild conditionsFormation of dicyclohexylurea byproduct

This table provides a general comparison of common esterification methods.

Alkene Formation and Functionalization Techniques

The 5-hexenoate core of the target molecule contains a terminal double bond, which is a key functional group for further transformations. The formation of this alkene can be achieved through various elimination reactions. Dehydration of a corresponding alcohol is a common method, often catalyzed by a strong acid. libretexts.org Another approach is the dehydrohalogenation of an alkyl halide using a strong base. mit.edu

The terminal alkene can be further functionalized. For instance, hydrohalogenation can introduce a halogen atom, following Markovnikov's rule. mit.edu Halohydrin formation can be achieved by reacting the alkene with a halogen in the presence of water. mit.edu

Introduction of Geminal Dimethyl Moieties

The gem-dimethyl group at the C2 position is a significant structural feature of this compound. This motif is often introduced early in the synthetic sequence. A common strategy involves the α-alkylation of a carboxylic acid derivative. For example, the enolate of a suitable ester can be reacted with two equivalents of a methylating agent, such as methyl iodide.

The presence of the gem-dimethyl group can influence the reactivity and properties of the molecule. pku.edu.cnacs.org It can provide steric hindrance, affecting the approach of reagents, and can also impact the conformational preferences of the molecule. pku.edu.cnunipd.it In some contexts, the gem-dimethyl group is known to facilitate cyclization reactions, a phenomenon referred to as the Thorpe-Ingold effect or gem-dimethyl effect. unipd.it

Stereoselective and Enantioselective Approaches

For the synthesis of chiral analogues of this compound, stereoselective and enantioselective methods are essential to control the three-dimensional arrangement of atoms.

Asymmetric Catalysis in Olefin Functionalization

Asymmetric catalysis provides a powerful tool for the enantioselective functionalization of the alkene moiety. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of an appropriately substituted precursor could introduce a chiral center.

Catalytic asymmetric conjugate additions to α,β-unsaturated systems are also relevant. researchgate.netnih.gov While not directly applicable to the synthesis of the parent this compound, these methods are crucial for creating chiral centers in related structures. For example, the addition of organometallic reagents to enones in the presence of a chiral ligand can yield products with high enantiomeric excess. researchgate.net

Chiral Auxiliary-Mediated Synthesis of this compound Precursors

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

For the synthesis of chiral precursors to this compound, a chiral auxiliary could be attached to a carboxylic acid. The subsequent α-alkylation to introduce the gem-dimethyl group could then proceed with high diastereoselectivity. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylation reactions. sigmaaldrich.combath.ac.uk The enolate of an N-acylated oxazolidinone can be formed and then reacted with an electrophile, with the stereochemical outcome being controlled by the chiral auxiliary. bath.ac.uk

Another strategy involves the use of chiral auxiliaries derived from amino acids or other natural products. tcichemicals.com For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amides. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationStereochemical Control
Evans OxazolidinonesAsymmetric alkylation, aldol (B89426) reactionsHigh diastereoselectivity
PseudoephedrineAsymmetric alkylation of amidesSyn-addition product
CamphorsultamAsymmetric Diels-Alder, aldol reactionsHigh endo/exo and facial selectivity
(R)- or (S)-1-PhenylethylamineResolution of racemic acidsFormation of diastereomeric salts

This table highlights some common chiral auxiliaries and their primary applications in asymmetric synthesis.

Biocatalytic Transformations Towards Chiral Methyl Hexenoates

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of biocatalytic methods for the synthesis of chiral molecules. Enzymes, with their inherent stereoselectivity, offer a powerful tool for the production of single-enantiomer intermediates. In the context of methyl hexenoates, biocatalysis has been primarily employed for the kinetic resolution of racemic mixtures and the asymmetric reduction of prochiral ketones to afford chiral hydroxy esters.

Lipases are a class of enzymes that have been extensively utilized for the enantioselective acylation or hydrolysis of racemic alcohols and esters. For instance, lipase-assisted acylation of racemic methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate using Candida antarctica lipase (B570770) B (CAL-B) with vinyl hexanoate (B1226103) as the acyl donor resulted in the formation of the (4S,5R)-hexenoate with an enantiomeric excess (ee) of 99.2% and the unreacted (4R,5S)-alcohol with an ee of 98.2%. researchgate.net The high enantiomeric ratio (E-value) of over 1000 highlights the exceptional selectivity of this biocatalyst. researchgate.net Similarly, the enzymatic resolution of α-sulfinyl esters using lipoprotein lipase has been shown to produce both the unreacted esters and the corresponding α-sulfinyl carboxylic acids in high yields and enantiomeric ratios. nih.gov

Ketoreductases (KREDs) are another important class of enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. These enzymes, often used as whole microbial cells or as isolated enzymes, have been instrumental in producing key chiral intermediates for various pharmaceuticals. rsc.org A notable example is the biocatalytic synthesis of tert-butyl (R)-3-hydroxyl-5-hexenoate, a key intermediate for statins. researchgate.net Through screening of KREDs and optimization of reaction conditions, a highly stereoselective reduction of the corresponding ketoester was achieved on a pilot-plant scale, yielding the desired product with a 96.2% yield and greater than 99.9% ee. researchgate.net This biocatalytic process advantageously replaces a chemical reduction method that required cryogenic temperatures. researchgate.net

The efficiency of these biocatalytic systems can be further enhanced through enzyme immobilization and protein engineering. Immobilization allows for easier catalyst recovery and reuse, contributing to more sustainable and cost-effective processes. dntb.gov.ua Protein engineering, on the other hand, enables the tailoring of enzymes to exhibit improved activity, stability, and selectivity towards non-natural substrates. rsc.org

Table 1: Examples of Biocatalytic Transformations for Chiral Hexenoate Derivatives

SubstrateBiocatalystTransformationProductEnantiomeric Excess (ee)YieldReference
Racemic methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoateCandida antarctica lipase B (CAL-B)Acylation(4S,5R)-hexenoate99.2%44% researchgate.net
Racemic methyl (2E,4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoateCandida antarctica lipase B (CAL-B)Acylation(4R,5S)-alcohol (unreacted)98.2%46% researchgate.net
tert-Butyl 3-oxohex-5-enoateKetoreductase (KRED-06)Reductiontert-Butyl (R)-3-hydroxyl-5-hexenoate>99.9%96.2% researchgate.net
Racemic α-Sulfinyl estersLipoprotein lipaseHydrolysis(R)-Ester derivative>99%46% nih.gov
Racemic α-Sulfinyl estersLipoprotein lipaseHydrolysis(S)-AcidNot specified30% nih.gov

Retrosynthetic Analysis and Key Intermediates for this compound

Retrosynthetic analysis is a powerful strategy used in organic synthesis to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds and applying known chemical transformations in reverse to identify key intermediates and strategize a synthetic route. For this compound, the analysis reveals several potential synthetic pathways.

A primary disconnection can be made at the ester functional group, leading to 2,2-dimethyl-5-hexenoic acid and methanol. The acid itself can be derived from a key intermediate, ethyl 3,3-dimethyl-4-pentenoate. oup.com This pentenoate can be synthesized through a Claisen rearrangement following the condensation of 3-methyl-2-buten-1-ol (B147165) and triethyl orthoacetate. oup.com

An alternative retrosynthetic approach focuses on the carbon-carbon bond formation. The α,α-dimethyl substitution pattern suggests a methylation or alkylation of a suitable precursor. For instance, one could envision a pathway starting from a simpler hexenoate ester and introducing the two methyl groups at the C2 position.

A key intermediate in a related synthesis is ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate. oup.com This intermediate is formed by the addition of carbon tetrachloride to ethyl 3,3-dimethyl-4-pentenoate. oup.com Subsequent treatment of this tetrachlorohexanoate with a base can induce cyclopropanation, highlighting its utility in constructing more complex molecular architectures. oup.com

Another relevant intermediate in the broader context of substituted hexenoate synthesis is (5R)-1,1-dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoate. google.com This compound serves as a precursor for key fragments in the synthesis of HMG-CoA reductase inhibitors. google.com While not a direct precursor to the title compound, its synthesis highlights strategies for introducing functionality at various positions of the hexanoate chain.

The synthesis of related compounds, such as atorvastatin, often involves key intermediates like tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. researchgate.net The synthesis of this intermediate can proceed through a Henry reaction of nitromethane (B149229) and a corresponding aldehyde, followed by reduction. researchgate.net This demonstrates the importance of functional group interconversions in building complex molecules from simpler starting materials.

Table 2: Key Intermediates in the Synthesis of this compound and Analogues

IntermediateRole in SynthesisPotential Starting MaterialsReference
2,2-Dimethyl-5-hexenoic acidDirect precursor to the target esterEthyl 3,3-dimethyl-4-pentenoate oup.com
Ethyl 3,3-dimethyl-4-pentenoatePrecursor to the carboxylic acid3-Methyl-2-buten-1-ol, Triethyl orthoacetate oup.com
Ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoateIntermediate for cyclopropane (B1198618) derivativesEthyl 3,3-dimethyl-4-pentenoate, Carbon tetrachloride oup.com
(5R)-1,1-Dimethylethyl 6-cyano-5-hydroxy-3-oxo-hexanoatePrecursor for statin side chainsSimpler chiral building blocks google.com
tert-Butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetateKey intermediate for atorvastatintert-Butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, Nitromethane researchgate.net

Flow Chemistry and Continuous Processing in Methyl Hexenoate Synthesis

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods. beilstein-journals.org By conducting reactions in a continuous stream through a reactor, flow chemistry provides enhanced control over reaction parameters, improved safety, and potential for seamless integration of multiple synthetic steps. beilstein-journals.orgd-nb.info These benefits are particularly relevant for the synthesis of methyl hexenoates and their derivatives.

The esterification of carboxylic acids with methanol to produce methyl esters is a fundamental transformation that can be efficiently carried out in a continuous flow setup. A process for the continuous production of methyl esters of carboxylic acids with more than five carbon atoms has been described, where methanol is added to a mixture of the carboxylic acid and an acid catalyst at elevated temperatures. google.com This method allows for the continuous removal of the water byproduct, driving the reaction to completion and achieving high yields of the desired methyl ester. google.com

For the synthesis of more complex hexenoate derivatives, flow chemistry enables the safe handling of hazardous reagents and intermediates. For example, reactions involving unstable intermediates like diazonium salts can be performed with greater safety in a flow reactor, as the hazardous species is generated and consumed in situ, minimizing its accumulation. d-nb.info

A significant advancement in the synthesis of chiral hexenoate derivatives is the development of a continuous-flow process for the asymmetric reduction of tert-butyl 3-oxohex-5-enoate. acs.org This process utilizes co-immobilized ketoreductase (KRED) and a dehydrogenase for cofactor regeneration packed into a fixed-bed reactor. The continuous flow setup dramatically reduces the reaction time from over six hours in a batch process to a ten-minute residence time, affording the desired (3R)-3-hydroxyl-5-hexenoate in 93% isolated yield and with excellent stereoselectivity (>99.9% ee). acs.org The integration of inline microfluidic liquid-liquid extraction and membrane separation units further enhances the efficiency and sustainability of the process. acs.org

The scalability of flow chemistry processes is another key advantage. By numbering-up, which involves running multiple flow reactors in parallel, the production capacity can be significantly increased without the need for re-optimization of reaction conditions. acs.org This makes flow chemistry an attractive platform for the industrial production of methyl hexenoates and their analogues.

Table 3: Comparison of Batch vs. Continuous Flow Synthesis of tert-Butyl (3R)-3-hydroxyl-5-hexenoate

ParameterBatch ProcessContinuous Flow ProcessReference
Reaction Time > 6 hours10 minutes (residence time) acs.org
Isolated Yield Not specified93% acs.org
Enantiomeric Excess (ee) Not specified>99.9% acs.org
Process Intensification LowHigh acs.org
Downstream Processing Separate stepsIntegrated inline extraction and separation acs.org
Scalability Requires process redevelopmentNumbering-up strategy acs.org

Reactions Involving the Terminal Alkene Moiety

The terminal alkene is a site of rich chemical reactivity, susceptible to a variety of addition and transformation reactions. These reactions allow for the introduction of new functional groups at the terminus of the molecule's carbon chain.

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds by adding a radical species across a double bond. chemrxiv.orgacs.org In the context of hexenoate esters like methyl 5-hexenoate, a close structural analog of this compound, the terminal alkene readily participates in these transformations.

Photocatalysis is often employed to initiate ATRA reactions. For instance, the reaction between methyl 5-hexenoate and diethyl bromomalonate can be catalyzed by donor-acceptor dyads, such as those based on BODIPY, under visible light irradiation. nih.govchemrxiv.orgacs.org These reactions typically proceed in the presence of a sacrificial reductant like sodium ascorbate (B8700270) and a Lewis acid such as lithium bromide to facilitate the carbon-halogen bond cleavage. nih.govacs.org The process involves the generation of a malonate radical, which adds to the terminal alkene of the hexenoate. The resulting carbon-centered radical is then trapped by the bromine atom from another molecule of diethyl bromomalonate, propagating the radical chain and yielding the addition product.

A study utilizing a meso-anthracenyl-BODIPY dyad as a photocatalyst demonstrated the successful ATRA reaction of diethyl bromomalonate with methyl 5-hexenoate, achieving a near-quantitative yield of the product, 1,1-diethyl 6-methyl 3-bromohexane-1,1,6-tricarboxylate. acs.org This highlights the efficiency of photoredox ATRA reactions for the functionalization of the terminal double bond in hexenoate systems.

Table 1: Examples of ATRA Reactions on Hexenoate Esters

Alkene SubstrateReagentCatalyst/ConditionsProductYieldReference
Methyl 5-hexenoateDiethyl bromomalonatePhotocatalyst 1a (1 mol%), Na-ascorbate, LiBr, AcCN/H₂O, 24h1,1-Diethyl 6-methyl 3-bromohexane-1,1,6-tricarboxylate99% acs.org
Methyl 5-hexenoateDiethyl bromomalonatePhotocatalyst 4d (1.5 mol%), Na-ascorbate, LiBr, AcCN/H₂O, λ=575 nm, 48hNot explicitly named, but ATRA adduct91% nih.govchemrxiv.org
5-Hexen-1-olDiethyl bromomalonatePhotocatalyst 1a (1 mol%), Na-ascorbate, LiBr, AcCN/H₂O, 24hDiethyl 2-(4-bromo-1-hydroxyhexyl)malonate99% acs.org

Note: The data presented is for methyl 5-hexenoate and related hexenes, serving as a model for the reactivity of this compound.

The terminal double bond of this compound is readily susceptible to hydrogenation, which saturates the alkene to form the corresponding alkane, methyl 2,2-dimethylhexanoate. This reaction is typically carried out using heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts such as Wilkinson's catalyst under a hydrogen atmosphere. The hydrogenation of the ester group itself requires much harsher conditions, allowing for selective saturation of the alkene. acs.org

Hydrofunctionalization reactions introduce a hydrogen atom and a functional group across the double bond. chinesechemsoc.org These are atom-economical processes that can generate a wide array of functionalized products. acs.org

Hydroboration: Cobalt-catalyzed hydroboration of terminal alkenes with reagents like pinacolborane (HBpin) typically yields anti-Markovnikov products, which are versatile alkyl boronate esters. chinesechemsoc.org These intermediates can be further transformed into alcohols, amines, or other functional groups.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the alkene. Like hydroboration, it is often catalyzed by transition metals and is a key method for producing organosilicon compounds. chinesechemsoc.org

Hydroamination: The direct addition of an N-H bond across the alkene can be achieved using catalysts based on iridium or cobalt. escholarship.orgthieme-connect.de For terminal alkenes, this can provide access to valuable chiral amines, often with high regioselectivity (Markovnikov or anti-Markovnikov depending on the catalytic system) and enantioselectivity. escholarship.org

These hydrofunctionalization reactions have been demonstrated to be tolerant of various functional groups, including esters, making them applicable to substrates like this compound. thieme-connect.deresearchgate.net

The terminal alkene can be converted into an epoxide, a versatile three-membered ring intermediate. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). Studies on methyl 5-hexenoate and other ω-alkenoates show that the rate of epoxidation increases as the double bond is further separated from the electron-withdrawing ester group. researchgate.net The epoxidation of methyl 5-hexenoate with m-CPBA proceeds efficiently to yield methyl 5,6-epoxyhexanoate. tandfonline.com This resulting epoxide can be polymerized or used in various ring-opening reactions.

Asymmetric dihydroxylation allows for the conversion of the alkene into a chiral 1,2-diol. The Sharpless asymmetric dihydroxylation, using osmium tetroxide (OsO₄) in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine), is a prominent method. While specific data for this compound is not prevalent, the reaction on similar substrates, like methyl hexenoate derivatives, can furnish the corresponding diols with high enantiomeric excess. rsc.orgnih.gov For example, the dihydroxylation of a related lactone derived from a hexenoic acid derivative proceeded effectively, demonstrating the utility of this method for creating polyoxygenated motifs. nih.gov

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. caltech.eduresearchgate.net For a terminal alkene like that in this compound, several metathesis reactions are possible:

Self-Metathesis (Homometathesis): In the presence of a ruthenium-based catalyst like a Grubbs or Hoveyda-Grubbs catalyst, self-metathesis would lead to the formation of dimethyl 2,2,13,13-tetramethyl-tetradec-7-enedioate and ethylene (B1197577) gas.

Cross-Metathesis: Reacting this compound with another olefin allows for the synthesis of new, functionalized alkenes. Ethenolysis, a cross-metathesis reaction with ethylene, can be used to shorten or modify olefinic chains. For example, ethenolysis of methyl eicosapentaenoate, a polyunsaturated fatty acid ester, produces methyl 5-hexenoate among other products. uni-konstanz.de

Ring-Closing Metathesis (RCM): While not directly applicable to this compound itself, if the molecule were modified to contain a second double bond, RCM could be used to form cyclic structures.

Cross-coupling reactions, such as the Heck reaction, can also be performed on the terminal alkene to form a new C-C bond, typically with aryl or vinyl halides.

Table 2: Olefin Metathesis Products from Hexenoate Esters

Reaction TypeSubstrateCatalystProductsReference
EthenolysisMethyl 5-EicosenoateGrubbs CatalystMethyl 5-hexenoate, 1-Decene, 1-Hexadecene figshare.com
EthenolysisMethyl eicosapentaenoate (FA20:5)Hoveyda-Grubbs 1st Gen.Methyl 5-hexenoate, 1,4-cyclohexadiene, and other unsaturated esters uni-konstanz.de
Cross-Metathesis5-(pent-4-en-1-ylthio)-1-phenyl-1H-tetrazole & tert-butyl acrylateGrubbs-2 Catalyst, CuI(E)-tert-Butyl 6-(1-phenyl-1H-tetrazol-5-ylthio)-2-hexenoate nih.gov

Reactions of the Ester Functional Group

The ester group in this compound is another key site for chemical transformations. However, the gem-dimethyl substitution on the α-carbon introduces significant steric hindrance, which can be expected to decrease the rate of reactions at the carbonyl carbon compared to unhindered esters like methyl hexanoate.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. In a base-catalyzed mechanism (e.g., using sodium methoxide (B1231860) or potassium hydroxide), the alkoxide from the new alcohol performs a nucleophilic attack on the ester's carbonyl carbon. revistadechimie.ro For this compound, this would involve, for example, reacting it with ethanol (B145695) in the presence of a catalyst to form ethyl 2,2-dimethyl-5-hexenoate and methanol. The steric bulk of the gem-dimethyl groups would likely necessitate more forcing conditions (e.g., higher temperatures or longer reaction times) for this transformation to proceed efficiently compared to a sterically unencumbered ester. mdpi.com

Ester Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base.

Base-catalyzed hydrolysis (saponification) typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.gov A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eject the methoxide leaving group, yielding 2,2-dimethyl-5-hexenoic acid after an acidic workup.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The carbonyl oxygen is first protonated, activating the carbonyl carbon towards nucleophilic attack by water.

The steric hindrance at the α-position of this compound would slow the rate of both acid- and base-catalyzed hydrolysis by impeding the approach of the nucleophile (water or hydroxide) to the carbonyl carbon.

Reduction to Corresponding Alcohols and Derivatives

The reduction of the ester functionality in this compound can be achieved using various reducing agents to yield the corresponding primary alcohol, 2,2-dimethyl-5-hexen-1-ol. Standard reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as diethyl ether or tetrahydrofuran (B95107) are effective for this transformation. This reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the methoxy (B1213986) group to form an aldehyde, which is further and rapidly reduced to the primary alcohol.

It is important to note that while powerful reducing agents like LiAlH₄ will reduce the ester, they may also affect the carbon-carbon double bond, especially if reaction conditions are not carefully controlled. However, the use of milder, more selective reducing agents can often leave the alkene functionality intact.

The resulting alcohol, 2,2-dimethyl-5-hexen-1-ol, is a valuable intermediate in organic synthesis. It can undergo a variety of further transformations, including oxidation to the corresponding aldehyde or carboxylic acid, or substitution of the hydroxyl group. For instance, enantioselective acetylation of similar racemic secondary alcohols has been achieved using lipases, yielding both (R)- and (S)-isomers with high enantiomeric excess.

Amidation and Other Nucleophilic Acyl Substitutions

This compound, as a carboxylic acid ester, is susceptible to nucleophilic acyl substitution reactions. libretexts.org This class of reactions involves the replacement of the methoxy group (-OCH₃) with a nucleophile. masterorganicchemistry.comyoutube.com The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com In the first step, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. byjus.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the methoxide ion as the leaving group. masterorganicchemistry.com

Amidation:

The reaction of this compound with ammonia (B1221849) or a primary or secondary amine leads to the formation of the corresponding amide, 2,2-dimethyl-5-hexenamide. This reaction, known as aminolysis, typically requires heating or catalytic conditions to proceed at a reasonable rate due to the relatively lower reactivity of esters compared to more activated acyl compounds like acid chlorides.

Other Nucleophilic Acyl Substitutions:

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield 2,2-dimethyl-5-hexenoic acid and methanol. Basic hydrolysis, or saponification, is an irreversible process due to the deprotonation of the resulting carboxylic acid. masterorganicchemistry.com

Transesterification: The reaction of this compound with another alcohol in the presence of an acid or base catalyst results in the exchange of the methoxy group for a different alkoxy group, a process known as transesterification.

The reactivity of the ester towards nucleophilic attack is influenced by both electronic and steric factors. The gem-dimethyl group at the α-position can sterically hinder the approach of the nucleophile to the carbonyl carbon.

Influence of Geminal Dimethyl Substitution on Reactivity and Selectivity

The presence of the geminal dimethyl group at the C2 position of the hexenoate chain in this compound has a notable impact on its chemical reactivity and the selectivity of its transformations. This influence, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, stems from steric and conformational consequences. wikipedia.org

One of the primary effects of the geminal dimethyl group is steric hindrance around the carbonyl group. This steric bulk can impede the approach of nucleophiles, potentially slowing down the rate of nucleophilic acyl substitution reactions compared to less substituted esters.

Conversely, the gem-dimethyl group can favor intramolecular reactions by influencing the conformation of the molecule. This "angle compression" can bring reactive ends of the molecule closer together, thereby accelerating the rate of cyclization reactions. wikipedia.org While this compound itself is an acyclic ester, this principle becomes relevant when considering reactions that could lead to cyclic products. For instance, in intramolecular Diels-Alder reactions, gem-dimethyl substitution on the tether connecting the diene and dienophile has been shown to significantly enhance reaction rates. ucla.edu

In the context of intermolecular reactions, the gem-dimethyl group can also influence selectivity. For example, in Diels-Alder reactions involving geminally substituted cyclopentadienes, the decreased reactivity is attributed to increased repulsion within the gem-dimethyl group in the transition state, rather than steric hindrance between the diene and dienophile. nih.govmit.edu This suggests that the electronic and steric effects of the gem-dimethyl group can be complex and reaction-dependent.

Table 1: Comparison of Reaction Rates Illustrating the Gem-Dimethyl Effect

ReactantRelative Rate of Lactonization
2-hydroxybenzenepropionic acid1
2-hydroxy-2-methylbenzenepropionic acidIncreased
2-hydroxy-2,2-dimethylbenzenepropionic acidSignificantly Increased

This table illustrates the general principle of the Thorpe-Ingold effect on a related system, showing how increasing methyl substitution accelerates cyclization. wikipedia.org

Mechanistic Investigations of this compound Transformations

Kinetic Studies and Reaction Pathway Determination

Kinetic studies are crucial for understanding the reaction mechanisms of transformations involving this compound. By measuring reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts), the rate law and activation parameters can be determined, providing insights into the elementary steps of the reaction.

For instance, in the context of ester hydrogenation, kinetic studies on related compounds like methyl hexanoate have shown that the reaction rate can be dependent on the partial pressures of both the ester and hydrogen. mdpi.com This suggests a bimolecular reaction mechanism. The oxidation of methyl hexanoate has also been studied, revealing complex reaction pathways with different regimes depending on the temperature. researchgate.net

In the gas phase, the reaction rate coefficients of similar unsaturated esters with OH radicals have been determined using relative rate methods in simulation chambers. nih.gov These studies are important for understanding the atmospheric chemistry of these compounds.

Table 2: Kinetic Data for the Reaction of Unsaturated Esters with OH Radicals

EsterRate Coefficient (10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
cis-3-hexenyl formate4.13 ± 0.45
cis-3-hexenyl acetate4.19 ± 0.38
cis-3-hexenyl hexanoate7.00 ± 0.56

This table presents kinetic data for related unsaturated esters, providing a reference for the potential reactivity of this compound in similar atmospheric reactions. nih.gov

Identification of Transition States and Intermediates

The elucidation of reaction mechanisms for transformations of this compound relies heavily on the identification of transition states and intermediates. acs.org These transient species provide a snapshot of the reaction as it progresses from reactants to products.

For catalytic reactions, such as hydrogenation, intermediates can involve the coordination of the ester to the catalyst surface. For example, in the hydrogenation of methyl oleate (B1233923) catalyzed by ruthenium-tin complexes, a proposed mechanism involves the polarization of the carbonyl group by a Lewis acidic site on the catalyst, facilitating hydride transfer. tue.nl

Computational chemistry plays a significant role in identifying and characterizing transition states and intermediates. acs.org Quantum mechanical calculations can provide detailed information about the geometry, energy, and vibrational frequencies of these transient species, which can be difficult to observe experimentally. For example, in Diels-Alder reactions, computational studies have been used to analyze the transition state structures and understand the origins of decreased reactivity upon geminal dimethylation. mit.edu

Catalytic Reaction Mechanisms

Catalysis is essential for many transformations of this compound, enabling reactions to proceed under milder conditions and with higher selectivity. The mechanisms of these catalytic reactions are diverse and depend on the type of catalyst and the specific transformation.

Heterogeneous Catalysis:

In heterogeneous catalysis, the reaction occurs at the surface of a solid catalyst. For the hydrogenation of esters, bimetallic catalysts such as Cu-Zn are often employed. mdpi.com The mechanism is believed to be bifunctional, with one metal site activating the hydrogen and another site, often a Lewis acid, activating the carbonyl group of the ester. tue.nl For example, in the methanol dehydration promoted by methyl n-hexanoate over a zeolite catalyst, the ester is thought to adsorb onto the Brønsted acid sites of the zeolite. mdpi.com

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst is in the same phase as the reactants. For reactions such as hydrosilylation, transition metal complexes are often used as catalysts. The general mechanism for the addition of a silicon-hydrogen bond across the double bond involves oxidative addition of the silane (B1218182) to the metal center, coordination of the alkene, migratory insertion, and reductive elimination. acs.org

Enzyme Catalysis:

Enzymes, such as lipases, can be used to catalyze reactions with high chemo-, regio-, and enantioselectivity. For instance, the kinetic resolution of racemic alcohols similar to 2,2-dimethyl-5-hexen-1-ol can be achieved through enzyme-catalyzed acetylation. The mechanism of enzyme catalysis typically involves the formation of an enzyme-substrate complex, followed by a chemical transformation within the active site of the enzyme.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound.

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental in assigning the structure of organic molecules.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, methyl hexanoate, the methyl ester protons typically appear as a singlet around 3.64 ppm. hmdb.carsc.org The protons on the carbon adjacent to the carbonyl group (alpha-protons) show up as a triplet at approximately 2.28 ppm. rsc.org The signals for the other methylene (B1212753) groups in the chain appear as multiplets between 1.26 and 1.62 ppm, while the terminal methyl group protons resonate as a triplet around 0.89 ppm. rsc.org For this compound, specific shifts would be expected due to the gem-dimethyl group and the terminal double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For a similar compound, methyl hexanoate, the carbonyl carbon of the ester group resonates around 174.43 ppm. rsc.org The methoxy carbon appears at about 51.52 ppm. rsc.org The carbon alpha to the carbonyl group is found at approximately 34.17 ppm, with other methylene carbons appearing between 22.43 and 31.42 ppm, and the terminal methyl carbon at about 13.99 ppm. rsc.org The presence of the gem-dimethyl group and the terminal alkene in this compound would introduce additional, distinct signals.

A summary of predicted ¹H and ¹³C NMR data for a similar compound, methyl hexanoate, is presented below. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl Hexanoate

Atom¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
-COOCH₃3.64s51.52
C(O)--174.43
α-CH₂2.28t34.17
β-CH₂1.62-1.59m24.75
γ-CH₂1.31-1.26m31.42
δ-CH₃0.89-0.85m13.99

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex structure of molecules like this compound.

COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) couplings within the molecule, helping to identify adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates proton signals directly with the carbons to which they are attached, providing direct C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the entire molecular structure. For instance, in related complex esters, HMBC is used to confirm the connectivity across the ester linkage by observing the correlation between the methoxy protons and the carbonyl carbon.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in solid or semi-solid states, such as in heterogeneous catalytic systems. nih.govchimia.chrsc.orgrsc.org While solution NMR provides sharp, well-resolved spectra, ssNMR deals with broader signals due to anisotropic interactions. rsc.org Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are employed to enhance resolution and sensitivity. rsc.orgacs.org

In the context of esterification reactions catalyzed by solid acids like zeolites or supported organometallic complexes, ssNMR can provide mechanistic insights. nih.govchimia.chnih.govacs.org For example, it can be used to study the adsorption of reactants onto the catalyst surface and the formation of reaction intermediates. nih.govchimia.ch The interaction of the carbonyl group of an ester with the active sites of a catalyst can be monitored by observing changes in the ¹³C chemical shift of the carbonyl carbon. acs.org Furthermore, ssNMR can help characterize the structure of the active sites themselves. nih.govchimia.chrsc.orgrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Gas chromatography-mass spectrometry (GC-MS) is a widely used method for separating, identifying, and quantifying volatile compounds. nih.govijpsr.comakjournals.comacs.orgmdpi.comnih.govmdpi.comfrontiersin.org In this technique, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase in the GC column. ijpsr.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, is used for identification by comparing it to spectral libraries. akjournals.com

For this compound, GC-MS analysis would provide its retention time and a characteristic mass spectrum. The molecular ion peak would confirm its molecular weight, and the fragmentation pattern would offer structural information, such as the loss of a methoxy group or fragments corresponding to the dimethylpentenyl moiety. The purity of a sample can also be assessed by the presence of a single major peak in the chromatogram. ijpsr.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). uantwerpen.bewaters.comresearchgate.netnih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. uantwerpen.beresearchgate.net For this compound (C₉H₁₆O₂), HRMS would confirm its molecular formula by providing a measured mass that is extremely close to its calculated exact mass of 156.11503. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying unknown compounds in complex mixtures. waters.comnih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org In the case of this compound, the molecular ion (M⁺˙) would be subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragmentation pattern would provide valuable information about the compound's structure.

The fragmentation of this compound is expected to be directed by its key functional groups: the methyl ester and the terminal double bond. The presence of the α,α-dimethyl substitution is also expected to influence the fragmentation pathways.

Predicted Fragmentation Pathways:

A primary fragmentation pathway for esters is the McLafferty rearrangement , which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. However, in this compound, the presence of the gem-dimethyl group at the α-position prevents this typical rearrangement.

Instead, other characteristic fragmentation patterns are anticipated:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon is a common fragmentation for esters. This would result in the loss of a methoxycarbonyl radical (•COOCH₃) or a methoxycarbonyl cation ([COOCH₃]⁺). Another prominent α-cleavage is the loss of the methoxy group (•OCH₃) to form an acylium ion.

Allylic Cleavage: The terminal double bond provides a site for allylic cleavage, which is a characteristic fragmentation for alkenes. stackexchange.comgatech.edu This would involve the cleavage of the C4-C5 bond, leading to the formation of a stable allyl cation.

Loss of Neutral Molecules: The fragmentation process often involves the loss of small, stable neutral molecules. For this compound, the loss of methanol (CH₃OH) or formaldehyde (B43269) (CH₂O) from the ester group could be observed.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Mechanism
156.24125.19•OCH₃α-Cleavage
156.2497.16•COOCH₃α-Cleavage
156.2459.04C₆H₁₁O•α-Cleavage
156.2441.07C₇H₁₃O₂•Allylic Cleavage

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. worldscientific.com

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ester and alkene functionalities. dummies.compressbooks.pub

C=O Stretch: A strong, sharp absorption band is predicted in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. libretexts.orgvscht.cz

C-O Stretch: The ester group will also exhibit strong C-O stretching vibrations, typically appearing as two bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com

C=C Stretch: The terminal alkene will show a C=C stretching vibration around 1640-1680 cm⁻¹. vscht.cz

=C-H Stretch: The stretching vibration of the sp² hybridized C-H bonds of the terminal alkene is expected to appear above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ range. pressbooks.pub

C-H Bending: Out-of-plane bending vibrations for the monosubstituted alkene are expected in the 1000-650 cm⁻¹ region. vscht.cz

C-H Stretch (sp³): The stretching vibrations of the sp³ hybridized C-H bonds of the methyl and methylene groups will appear just below 3000 cm⁻¹. dummies.com

Gem-dimethyl Group: The gem-dimethyl group may show characteristic bending vibrations, often seen as a doublet around 1380 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like the C=O group give strong IR signals, non-polar bonds like the C=C bond often produce strong Raman signals. nih.gov

C=C Stretch: The C=C stretching vibration of the terminal alkene is expected to give a strong signal in the Raman spectrum, around 1640-1680 cm⁻¹.

Gem-dimethyl Group: The symmetric stretching and bending vibrations of the gem-dimethyl group are also expected to be Raman active. conicet.gov.ar

C-H Stretches: Both sp² and sp³ C-H stretching vibrations will be observable in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
EsterC=O Stretch1735-1750 (Strong) libretexts.orgvscht.czWeak
EsterC-O Stretch1300-1000 (Strong, two bands) spectroscopyonline.comMedium
AlkeneC=C Stretch1640-1680 (Medium) vscht.czStrong
Alkene=C-H Stretch3010-3095 (Medium) pressbooks.pubMedium
Alkene=C-H Bend (out-of-plane)1000-650 (Strong) vscht.czWeak
AlkylC-H Stretch (sp³)2850-2960 (Strong) dummies.comStrong
Gem-dimethylC-H Bend~1380 (Medium, doublet)Medium

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. As this compound is a liquid at room temperature, it cannot be directly analyzed by single-crystal X-ray diffraction.

However, if a solid derivative of this compound were synthesized, X-ray crystallography could provide invaluable information about its solid-state conformation. The synthesis of crystalline derivatives of unsaturated esters has been reported, and their structures have been determined by X-ray diffraction. researchgate.netnih.govresearchgate.net These studies reveal details about bond lengths, bond angles, and intermolecular interactions in the solid state. For instance, studies on other unsaturated esters have provided insights into their packing and the influence of substituents on their crystal structures. mdpi.comau.dk

Therefore, while not applicable to the parent compound in its native state, X-ray crystallography remains a powerful potential tool for the in-depth structural analysis of solid derivatives of this compound.

Computational and Theoretical Investigations of Methyl 2,2 Dimethyl 5 Hexenoate

Quantum Mechanical Studies (DFT, ab initio) on Reaction Mechanisms and Energetics

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the mechanisms and energetics of chemical reactions. For unsaturated esters similar to methyl 2,2-dimethyl-5-hexenoate, these studies provide critical information on reaction pathways, activation energies, and the nature of transition states.

Theoretical studies on the hydrolysis of esters, a fundamental reaction, reveal important details about the transition states involved. For instance, the base-catalyzed hydrolysis of esters like cocaine, which contains both benzoyl-ester and methyl-ester groups, has been shown to proceed through a two-step mechanism. acs.orguky.edu The initial step is the formation of a tetrahedral intermediate, which is often the rate-determining step. acs.org The subsequent decomposition of this intermediate involves a proton transfer, which can be assisted by solvent molecules like water. acs.orguky.edu The transition state is characterized by the highest potential energy along the reaction coordinate. wikipedia.org

In the context of other reactions, such as the N-heterocyclic carbene (NHC)-catalyzed functionalization of α,β-unsaturated esters, DFT calculations have identified the formal [4 + 2] cycloaddition as the stereoselectivity-determining step. acs.org The transition state for this step is stabilized by various non-covalent interactions, including C–H···O and C–H···N hydrogen bonds. acs.org

For the hydroboration of α,β-unsaturated esters catalyzed by a metal-free complex, DFT calculations have shown that the 1,4-hydroboration pathway is significantly favored over the 1,2-hydroboration pathway. rsc.org The rate-determining step for the favored pathway is the first hydrogen transfer, with a calculated free energy barrier of 15.0 kcal mol−1. rsc.org

While direct data for this compound is unavailable, we can infer that its reactions would also proceed through well-defined transition states with specific activation energies that dictate the reaction kinetics. The table below presents activation energies for related ester reactions, providing a comparative context.

ReactionCatalyst/ConditionsActivation Energy (kcal/mol)Reference
Esterification of 1-hydroxy-3-methyl-3-phospholene 1-oxide with 1-butanolB3LYP/6-31G(d,p) with solvent model32.17 rsc.org
Thioesterification of 1-hydroxy-3-methyl-3-phospholene 1-oxideB3LYP/6-31G(d,p) with implicit solvent model55.09 rsc.org
Amidation of 1-hydroxy-3-methyl-3-phospholene 1-oxideB3LYP/6-31G(d,p) with implicit solvent model27.27 rsc.org
Hydroboration of α,β-unsaturated ester (1,4-pathway)1,3,2-diazaphospholene (DAP)15.0 rsc.org
Hydroboration of α,β-unsaturated ester (1,2-pathway)1,3,2-diazaphospholene (DAP)29.7 rsc.org

This table presents data for analogous compounds to illustrate typical activation energies in ester reactions, as direct data for this compound is not available.

Molecular orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity and electronic properties of molecules. The energy gap between the HOMO and LUMO is a crucial parameter that influences the molecule's stability and reactivity. semanticscholar.org

For α,β-unsaturated esters, the electronic structure is influenced by the conjugation between the C=C double bond and the carbonyl group. In a study of thiophene-substituted 1,3,4-oxadiazoles, it was found that for some derivatives, the HOMO is delocalized over the entire molecule, while the LUMO is primarily located on the central part of the molecule. beilstein-journals.org In other cases, the HOMO is localized on the central core, and the LUMO is concentrated on the substituents. beilstein-journals.org

DFT calculations on ester-functionalized aluminum complexes have shown that the HOMO-LUMO band gap can be tuned by modifying the ester's R group. acs.org This tuning of the electronic properties can affect the material's luminescent properties. acs.org A study on a series of newly synthesized esters using DFT revealed HOMO-LUMO gaps ranging from 4.43 to 5.12 eV. researchgate.net

For this compound, the HOMO would likely be associated with the C=C double bond, while the LUMO would be centered on the carbonyl group of the ester. The energy of these orbitals and their gap would be influenced by the methyl substituents.

The following table shows HOMO-LUMO energy gaps for a selection of ester compounds, illustrating the typical range of these values.

CompoundComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Methyl (E)-5-methylhex-2-enoateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified nih.gov
Ester-functionalized Al complex (7a)DFT/B3LYP/6-31G(d)-6.14-1.574.57 acs.org
Ester-functionalized Al complex (7d)DFT/B3LYP/6-31G(d)-6.44-2.054.39 acs.org
Substituted Ester (Compound 5)DFTNot SpecifiedNot Specified5.12 researchgate.net
Substituted Ester (Compound 8)DFTNot SpecifiedNot Specified4.43 researchgate.net

This table includes data for related and analogous compounds due to the absence of specific HOMO-LUMO data for this compound.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the change in reaction rate upon isotopic substitution. nih.gov Computational studies can predict KIEs, providing detailed insights into the transition state structure. nih.gov

For the hydrolysis of phosphate (B84403) and sulfate (B86663) esters, computational studies have been used to calculate KIEs and compare them with experimental data. nih.govresearchgate.netacs.org These studies have helped to elucidate the nature of the transition states, indicating whether they are more "loose" (dissociative) or "tight" (associative). acs.org For example, in the alkaline hydrolysis of diaryl sulfate diesters, calculations have shown good agreement with experimental KIEs, supporting a loose transition state with minimal bond formation to the nucleophile and advanced bond cleavage to the leaving group. acs.orgdiva-portal.org

While no specific KIE calculations for this compound were found, it is expected that such studies would be valuable in understanding the mechanisms of its reactions, such as hydrolysis or addition to the double bond. The table below shows calculated KIEs for the hydrolysis of a related sulfate ester.

Isotope SubstitutionCalculated KIE (M06-2X)Calculated KIE (ωB97X-D)Experimental KIEReference
¹⁵k1.00011.00011.0000 ± 0.0005 acs.org
¹⁸k(lg)1.00411.00441.003 ± 0.002 acs.org

This data is for the alkaline hydrolysis of 4-nitrophenyl phenyl sulfate and serves as an example of computationally determined KIEs in the absence of data for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the conformational landscape and intermolecular interactions of molecules over time. For flexible molecules like this compound, MD simulations can reveal the preferred conformations and the dynamics of their interconversion.

Studies on branched-chain esters have shown that they adopt specific conformations to balance fluidity and molecular weight. uminho.pt MD simulations of archaeal lipid phosphatidyl glycerophosphate methyl ester (PGP-Me), which contains methyl-branched chains, have revealed that its chains exhibit different behavior compared to typical membrane lipids. nih.gov The C-C bonds of the PGP-Me chain adopt alternative parallel and tilted orientations to the membrane normal, leading to an intertwining of the chains. nih.gov

In the absence of specific MD studies on this compound, it can be inferred that its conformational flexibility would be influenced by the interplay between the planar α,β-unsaturated ester moiety and the rotatable bonds in the hexenoate chain, as well as the steric bulk of the gem-dimethyl group at the α-position.

In-silico Design and Prediction of Novel this compound Transformations

In-silico design involves the use of computational methods to predict and design novel molecules with desired properties or to discover new chemical transformations. acs.orgnih.gov For a molecule like this compound, with its multiple functional groups (ester, alkene), in-silico methods could be used to predict its reactivity in various transformations and to design novel derivatives with specific biological or material properties.

For example, in the context of drug discovery, in-silico screening can be used to identify potential drug candidates from a library of virtual compounds. acs.org Structure-activity relationship (SAR) studies, often guided by computational analysis, can help in the rational design of more potent and selective molecules. frontiersin.org A study on chlorogenic acid derivatives demonstrated how the modification of carboxylic acid, hydroxyl, and ester groups could be guided by in-silico methods to enhance their anticancer activity. frontiersin.org

While no specific in-silico design studies targeting this compound were found, the principles of this approach are broadly applicable. Computational tools could be used to explore its potential as a building block in organic synthesis or as a scaffold for the design of new functional molecules.

Applications of Quantum Embedding Methods in Complex Catalytic Systems

Quantum embedding methods are advanced computational techniques that allow for the high-accuracy study of a specific region of a large molecular system (the "embedded" region) while treating the surrounding environment at a lower level of theory. caltech.eduacs.orgnih.gov This approach is particularly useful for studying reactions in complex environments, such as enzymatic catalysis or reactions on solid surfaces. acs.org

In the context of catalysis involving esters, quantum embedding could be used to model a reaction at a metal center or within an enzyme active site. The ester substrate and the immediate catalytic residues or ligands would be treated with a high-level quantum mechanical method, while the rest of the protein or catalyst framework would be described with a more computationally efficient method. This allows for an accurate description of the electronic effects crucial for catalysis while remaining computationally feasible. nih.gov

For instance, in the study of organometallic catalysis, quantum embedding can help in understanding the intricate electronic interactions between the metal catalyst and the substrate. caltech.edu While specific applications to this compound are not documented, the methodology is well-suited to investigate its potential catalytic transformations, providing a detailed picture of the reaction mechanism and energetics within a complex catalytic environment.

Role of Methyl 2,2 Dimethyl 5 Hexenoate in Advanced Chemical Processes and Complex Molecule Synthesis

As a Versatile Intermediate in Organic Synthesis

Methyl 2,2-dimethyl-5-hexenoate serves as a highly adaptable intermediate in organic synthesis, primarily due to the presence of two key functional groups: a terminal alkene and an ester, further influenced by the gem-dimethyl substitution at the α-position to the ester. This specific arrangement of functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular frameworks.

The terminal double bond is susceptible to a wide array of reactions common to alkenes, including but not limited to hydrogenation, hydroboration-oxidation, epoxidation, and dihydroxylation, which can introduce further functionality to the molecule. Moreover, the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to afford ketones or tertiary alcohols.

A significant aspect of its reactivity is its potential for intramolecular reactions. The gem-dimethyl group can facilitate cyclization reactions, a phenomenon known as the Thorpe-Ingold effect, which can lead to the formation of five- or six-membered rings. rsc.org While direct studies on the cyclization of this compound are not extensively documented, the behavior of analogous systems suggests its propensity to form cyclic structures under appropriate conditions. For instance, related hexenoate derivatives have been shown to undergo intramolecular additions, leading to the synthesis of spirobicyclic compounds. molaid.com

Furthermore, the reactivity of the alkene in conjunction with the ester allows for more complex transformations. For example, intramolecular metathesis reactions could potentially lead to the formation of cyclic enones, which are valuable synthetic intermediates.

Building Block in the Synthesis of Natural Products and Analogues

The structural motif present in this compound is a valuable building block in the synthesis of natural products and their analogues. Although direct total syntheses employing this specific molecule are not widely reported, the utility of the broader class of hexenoate esters is well-established in the construction of complex molecular targets.

For example, derivatives of hexenoic acid are instrumental in the synthesis of polyhydroxylated indolizidines, a class of alkaloids with interesting biological activities. In these syntheses, the hexenoate chain is typically incorporated through annulation reactions with cyclic enamines, followed by a series of transformations to construct the bicyclic core of the indolizidine. orgsyn.org

Similarly, Methyl 5-hexenoate has been utilized in the synthesis of the macrocyclic spermidine (B129725) alkaloid isooncinotine. rsc.org In this synthesis, the hexenoate moiety is first converted to an amide and then subjected to a ring-closing metathesis reaction to form the large macrocyclic ring, highlighting the importance of the terminal alkene for such transformations. The presence of the gem-dimethyl group in this compound could offer unique stereochemical control or influence the conformational preferences of intermediates in similar synthetic routes.

The following table provides examples of natural product classes where hexenoate derivatives have been used as key building blocks:

Natural Product ClassSynthetic Strategy Involving Hexenoate DerivativesReference
Polyhydroxylated IndolizidinesAnnulation with cyclic enamines followed by cyclization. orgsyn.org
Macrocyclic Spermidine AlkaloidsAmidation followed by ring-closing metathesis. rsc.org

Precursor for Specialty Chemicals

While specific large-scale industrial applications of this compound as a precursor for specialty chemicals are not extensively documented in publicly available literature, its chemical structure suggests its potential in this arena. Specialty chemicals are valued for their specific function rather than their bulk properties, and the unique combination of functional groups in this molecule makes it a candidate for the synthesis of high-value products.

For instance, the terminal alkene can be functionalized to introduce various polar groups, leading to the production of surfactants or additives for lubricants. The ester group, particularly after modification, could be part of a larger molecule with applications in fragrances or as a pheromone analogue. The synthesis of pyrethroid insecticides, for example, often involves esters of substituted cyclopropane (B1198618) carboxylic acids. figshare.com A related compound, ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate, is a precursor to methyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate, a key structural component of some synthetic pyrethroids. orgsyn.org This suggests a potential pathway where this compound could be a starting material for certain agrochemicals.

Application in Materials Science and Polymer Chemistry (Excluding Biological Contexts)

The presence of a terminal vinyl group makes this compound a promising monomer for polymerization reactions. In the field of materials science, the ability to form polymers with tailored properties is of paramount importance, and monomers with specific functional groups are highly sought after.

Although polymerization studies specifically involving this compound are not abundant, the reactivity of related compounds provides strong evidence for its potential. For instance, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 5-hexenoate, which also contains a terminal alkene, is described as a polymer precursor. molaid.com The alkene can undergo polymerization through various mechanisms, including free-radical polymerization, to yield polymers with a polyester (B1180765) backbone and pendant ester groups. These pendant groups can be further modified post-polymerization to tune the material's properties.

The gem-dimethyl group in the α-position to the ester could influence the polymerization process and the properties of the resulting polymer. For example, it might affect the polymer's glass transition temperature, solubility, and mechanical properties. The development of block copolymers using techniques like free radical polymerization with macroinitiators could also incorporate this monomer to create materials with unique architectures and functionalities. thegoodscentscompany.com

Development of Novel Catalytic Systems Utilizing this compound as Substrate

This compound, and more broadly, unsaturated esters, serve as important substrates for the development and testing of new catalytic systems. One of the most significant areas where such molecules are employed is in the field of olefin metathesis.

The following table summarizes key findings from a study on the cross-metathesis of Methyl 5-hexenoate, which provides a model for the potential behavior of this compound in similar catalytic systems.

Catalyst SystemSubstrateKey ObservationReference
Ruthenium-based catalystMethyl 5-hexenoateFormation of desired cross-metathesis product along with isomerized byproducts. figshare.com
Ruthenium-based catalystDiallyl etherIsomerization of the initial metathesis product over time. caltech.edu

The use of this compound as a substrate in these catalytic studies would be of particular interest. The gem-dimethyl group could exert a steric or electronic influence on the catalyst's approach to the double bond, potentially affecting the rate and selectivity of the metathesis reaction. Comparing the results with those obtained from the less substituted Methyl 5-hexenoate would provide valuable insights into the catalyst's tolerance to steric hindrance near the reactive site.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available for the chemical compound "this compound" to generate the requested article according to the provided outline.

The explicit instructions to focus solely on "this compound" and to strictly adhere to the detailed analytical methodologies (HPLC, GC, GC-IMS, SAFE, HS-SPME) cannot be met with the currently available research.

Searches for the detection, quantification, and purification of this specific ester using the outlined techniques did not yield dedicated studies. The available literature extensively covers these analytical methods for related, but structurally different, compounds such as other unsaturated fatty acid methyl esters (FAMEs) nih.govresearchgate.net, various volatile esters in food and flavor analysis bohrium.commdpi.comfrontiersin.orgmdpi.commdpi.com, and other dimethylated esters like methyl 2,2-dimethylpropanoate cdnsciencepub.com and methyl 2,5-dimethylhexanoate nih.gov.

To generate the article as requested would require extrapolating data from these related compounds, which would be scientifically inaccurate and violate the strict content exclusions and focus of the prompt. Therefore, in the interest of maintaining scientific accuracy and adhering to the user's instructions, the article cannot be produced.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2,2 Dimethyl 5 Hexenoate

Quantitative Analysis Methods (e.g., Internal Standard Methodologies)

Quantitative analysis of volatile esters like Methyl 2,2-dimethyl-5-hexenoate is predominantly achieved using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID). nih.govmjcce.org.mk To ensure high accuracy and precision, the internal standard (IS) method is a widely adopted and robust quantification technique. mtoz-biolabs.com This method effectively corrects for variations that can occur during sample preparation and injection, as well as instrumental drift. nrel.govresearchgate.net

The internal standard method involves adding a known amount of a specific compound—the internal standard—to every sample and calibration standard at the same concentration. scioninstruments.com The quantification is then based on the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard. scioninstruments.com This ratio-based calculation minimizes the impact of procedural errors, thereby enhancing the reliability and repeatability of the results. mtoz-biolabs.com

Selection of an Internal Standard:

The choice of an appropriate internal standard is crucial for the success of the analysis. An ideal internal standard should meet several criteria:

Chemical Similarity: It should be chemically similar to the analyte to behave comparably during extraction and analysis but must be chromatographically well-separated. mtoz-biolabs.com

Absence in Sample: It must not be naturally present in the original sample matrix. mtoz-biolabs.comscioninstruments.com For the analysis of fatty acid methyl esters (FAMEs), odd-chain fatty acids or their esters (e.g., C11:0 or C13:0 methyl ester) are often used as they are uncommon in most biological samples. nrel.govresearchgate.net

Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.

Non-Interference: It should not interfere with or co-elute with any other compounds in the sample. scioninstruments.com Deuterated analogs of the analyte are excellent internal standards for GC-MS analysis as they are chemically almost identical but can be distinguished by their mass-to-charge ratio. scioninstruments.comresearchgate.net

Analytical Procedure:

The typical workflow for quantitative analysis using the internal standard method involves sample preparation techniques like headspace solid-phase microextraction (HS-SPME) or solvent extraction, followed by GC-MS analysis. mdpi.comamericanlaboratory.com HS-SPME is particularly suitable for volatile compounds in complex matrices due to its simplicity and minimal solvent usage. americanlaboratory.com

StepDescriptionKey Considerations
1. Standard PreparationPrepare a series of calibration standards containing known concentrations of this compound.The concentration range should encompass the expected concentration of the analyte in the samples. researchgate.net
2. Addition of Internal StandardAdd a precise and constant amount of the chosen internal standard to all calibration standards and unknown samples.The IS concentration should be similar to the analyte concentrations. scioninstruments.com For example, adding 10 µL of a 1.25 mg/L solution of 3-octanol. embrapa.br
3. Sample ExtractionIsolate the volatile compounds from the sample matrix using a suitable technique like HS-SPME.Extraction parameters (e.g., time, temperature) must be consistent across all samples. embrapa.br
4. GC-MS AnalysisInject the extracted volatiles into the GC-MS system. The GC separates the compounds, and the MS detects and identifies them based on their mass spectra and retention times.A suitable GC column, such as a polar CP-Wax or a non-polar SP-2560, is chosen to achieve good separation. researchgate.netmdpi.com
5. Data AnalysisMeasure the peak areas for both the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.Software like LECO ChromaTOF can be used for automated peak finding and deconvolution. embrapa.br
6. QuantificationPlot a calibration curve of the peak area ratio versus the concentration of the standards. Use the curve to determine the concentration of this compound in the unknown samples.The linearity of the calibration curve (R²) should be verified to ensure accuracy. mjcce.org.mk

Development of Spectroscopic Probes for In-situ Monitoring of Reactions

The synthesis of esters like this compound is often monitored to optimize reaction conditions and ensure product quality. Traditional off-line analysis, where samples are withdrawn and analyzed separately, can be slow and may not accurately represent the state of the reaction at the time of sampling, especially for fast reactions or unstable intermediates. spectroscopyonline.com In-situ (in the reaction mixture) monitoring using spectroscopic probes offers a powerful alternative, providing real-time data on the chemical transformation. researchgate.net

Spectroscopic techniques such as Raman and mid-infrared (Mid-IR) spectroscopy are well-suited for in-situ monitoring of esterification reactions. researchgate.netbohrium.com These methods utilize fiber-optic probes that can be directly inserted into the reaction vessel, even under challenging conditions like those in a microwave reactor. researchgate.net

Raman Spectroscopy:

Raman spectroscopy measures the vibrational modes of molecules. It is particularly effective for monitoring reactions in aqueous and non-polar solvent systems and is insensitive to the reaction vessel material (e.g., glass). A Raman probe can be inserted into a reactor to continuously collect spectra. researchgate.net As the esterification reaction proceeds, the disappearance of reactant signals (e.g., the C=O stretch of a carboxylic acid) and the appearance of product signals (the C=O stretch of the ester) can be tracked in real-time. This allows for precise determination of reaction endpoints and kinetic analysis. researchgate.net

Infrared (IR) Spectroscopy:

Mid-IR spectroscopy, often using Attenuated Total Reflectance (ATR) probes, is another valuable tool. strath.ac.uk The ATR probe is inserted into the reaction mixture, and the IR spectrum is recorded. Functional groups have characteristic absorption bands; for instance, the formation of an ester can be monitored by observing the growth of its characteristic carbonyl (C=O) peak at a different wavenumber from the starting carboxylic acid. bohrium.com

The development of these spectroscopic probes provides a continuous stream of data, enabling a deeper understanding of reaction kinetics, identifying reaction intermediates, and facilitating rapid process optimization. spectroscopyonline.comresearchgate.net

Spectroscopic TechniqueProbe TypePrinciple of OperationAdvantages for In-situ MonitoringPotential Limitations
Raman SpectroscopyFiber-optic immersion probeMeasures inelastic scattering of monochromatic light (laser) to probe molecular vibrations.Excellent for aqueous solutions; non-destructive; can be used with glass reactors; provides real-time kinetic data. researchgate.netWeak signal (Raman scattering is an inherently inefficient process); fluorescence from sample can interfere.
Mid-Infrared (IR) SpectroscopyAttenuated Total Reflectance (ATR) probeAn internal reflection element (e.g., diamond, silicon) is in contact with the sample. An IR beam is passed through it, and the sample absorbs energy at specific frequencies.Highly sensitive to functional group changes; provides rich structural information; applicable to a wide range of reactions. strath.ac.ukWater is a strong IR absorber, which can complicate analysis in aqueous media; probe can be susceptible to fouling. spectroscopyonline.com
Near-Infrared (NIR) SpectroscopyFiber-optic immersion or non-contact probeMeasures overtones and combination bands of fundamental molecular vibrations.Deeper sample penetration; less sensitive to water; allows for remote, non-contact measurements. spectroscopyonline.comBroad, overlapping spectral features can make interpretation and calibration complex. spectroscopyonline.com
11B NMR SpectroscopyStandard NMR tube (for monitoring specific reactions)Monitors the environment of boron nuclei. Used for specific reactions like boronate ester formation.Can distinguish between different bound and unbound species in equilibrium. mdpi.comLimited to reactions involving NMR-active nuclei like boron; requires a specialized NMR spectrometer.

Q & A

Q. How can researchers synthesize Methyl 2,2-dimethyl-5-hexenoate with high purity in a laboratory setting?

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm structure. Key signals: ester carbonyl (~170 ppm in 13C^{13}C), olefinic protons (δ 5.0–5.5 ppm in 1H^1H), and geminal dimethyl groups (δ 1.1–1.3 ppm).
  • GC-MS : Employ electron ionization (EI) to fragment the molecule and identify the base peak (m/z 99 for the ester moiety).
  • IR Spectroscopy : Validate ester C=O stretch (~1740 cm⁻¹) and alkene C-H bend (~960 cm⁻¹). Compare spectral libraries for similar esters .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C under inert (N₂) and ambient atmospheres. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 1, 3, and 6 months.
  • Degradation Metrics : Quantify hydrolysis products (e.g., free acid) and isomerization of the alkene moiety. Reference impurity profiling methods for ester analogs .
  • Hypothetical Stability Data :
ConditionDegradation (%) at 6 MonthsMajor Degradant
4°C (N₂)2.1None detected
40°C (ambient)18.72,2-dimethyl-5-hexenoic acid

Advanced Research Questions

Q. How should experimental designs be structured to study the reactivity of this compound in catalytic hydrogenation?

Methodological Answer:

  • Variables : Catalyst type (Pd/C, PtO₂), H₂ pressure (1–5 atm), solvent polarity (hexane vs. ethanol).
  • Controls : Include a blank reaction (no catalyst) and monitor intermediates via in-situ FTIR.
  • DOE Approach : Use a fractional factorial design to optimize conversion rates while minimizing side reactions (e.g., over-reduction). Reference experimental design frameworks for catalytic studies .

Q. How can contradictory spectral data for this compound in literature be resolved?

Methodological Answer:

  • Cross-Validation : Replicate reported synthesis methods and characterize products using multiple techniques (e.g., 1H^1H-NMR, GC-MS, and X-ray crystallography if possible).
  • Literature Meta-Analysis : Systematically review databases (e.g., SciFinder, Reaxys) using keywords like “2,2-dimethyl-5-hexenoate NMR” and filter by publication date/purity criteria. Track methodological inconsistencies (e.g., solvent effects on chemical shifts) .
    05 文献检索Literature search for meta-analysis
    02:58

Q. What computational approaches are suitable for predicting the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states (B3LYP/6-31G* basis set). Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity.
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics. Compare results to experimental yields for validation. Reference protocols for cyclopentane-derived esters .

Q. What strategies are effective for impurity profiling during the synthesis of this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column with UV detection at 210 nm. Identify impurities (e.g., diesters or dehydration byproducts) via high-resolution MS.
  • Reference Standards : Co-inject commercially available analogs (e.g., methyl branched esters) to confirm retention times. Follow pharmacopeial guidelines for impurity thresholds (<0.1% for major unknowns) .

Q. How can reaction conditions be optimized for lab-scale enantioselective synthesis of derivatives?

Methodological Answer:

  • Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., BINAP-Ru) to induce asymmetry.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) and optimize temperature/solvent polarity.
  • Case Study : For α,β-unsaturated esters, a 75% ee was achieved using (R)-BINAP/RuCl₃ at 0°C in THF .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.